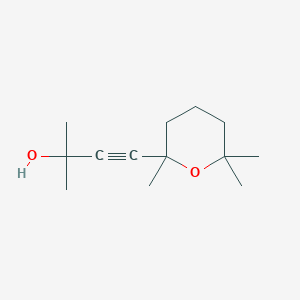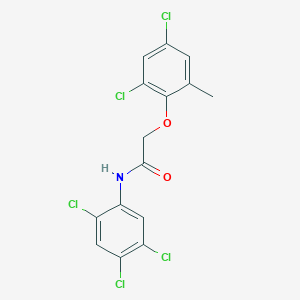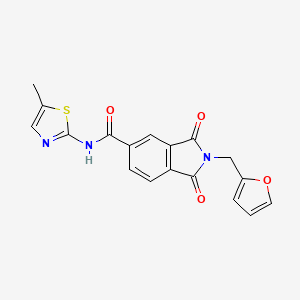![molecular formula C22H21Cl2N3O4 B5153569 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(3,5-DICHLOROPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B5153569.png)
3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(3,5-DICHLOROPHENYL)PYRROLIDINE-2,5-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(3,5-DICHLOROPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of a pyrrolidine-2,5-dione core, a dichlorophenyl group, and a benzodioxolylmethyl-substituted piperazine moiety. This combination of functional groups imparts the compound with distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(3,5-DICHLOROPHENYL)PYRROLIDINE-2,5-DIONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized by cyclization of catechol with formaldehyde under acidic conditions.
Piperazine Derivatization: The benzodioxole moiety is then attached to piperazine through a nucleophilic substitution reaction using a suitable alkylating agent.
Pyrrolidine-2,5-Dione Formation: The pyrrolidine-2,5-dione core is synthesized via a condensation reaction between a suitable amine and a diketone.
Final Coupling: The dichlorophenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrrolidine-2,5-dione core, converting it to a more reduced form.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Various substituted dichlorophenyl derivatives.
Scientific Research Applications
Chemistry
Biology
In biological research, the compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids. Its structural features make it a candidate for drug design and development.
Medicine
The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders. Its ability to modulate specific molecular targets makes it a valuable lead compound in medicinal chemistry.
Industry
In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through multiple mechanisms, depending on the context of its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzodioxole moiety can interact with aromatic amino acids in proteins, while the pyrrolidine-2,5-dione core can form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(3,4-DICHLOROPHENYL)PYRROLIDINE-2,5-DIONE
- 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(3,5-DIFLUOROPHENYL)PYRROLIDINE-2,5-DIONE
Uniqueness
The unique combination of the benzodioxole moiety, dichlorophenyl group, and pyrrolidine-2,5-dione core distinguishes this compound from its analogs. The presence of the dichlorophenyl group, in particular, imparts distinct electronic and steric properties that can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O4/c23-15-8-16(24)10-17(9-15)27-21(28)11-18(22(27)29)26-5-3-25(4-6-26)12-14-1-2-19-20(7-14)31-13-30-19/h1-2,7-10,18H,3-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYGGLGDRZBXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4CC(=O)N(C4=O)C5=CC(=CC(=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-[(2,5-Dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-thiomorpholin-4-ylpropan-1-one](/img/structure/B5153486.png)
![[3-(3,4-Difluoroanilino)piperidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B5153491.png)

![3-chloro-N-(2-methoxyethyl)-4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5153517.png)
![(5E)-1-benzyl-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5153518.png)
![4,6-Dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B5153520.png)


![N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5153563.png)
![2-(4-[Methylthio]phenyl)-1h-benzimidazole](/img/structure/B5153571.png)
![N-{1-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153579.png)
![N-[2-(ethenyloxy)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5153586.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide](/img/structure/B5153589.png)
![N-{4-methyl-2-[(1Z)-2-(4-methylphenyl)diazen-1-yl]phenyl}-1,1',3,3'-tetraoxo-[2,2'-biisoindole]-5-carboxamide](/img/structure/B5153594.png)
